Methyl 3-fluorocyclobutane-1-carboxylate

Descripción general

Descripción

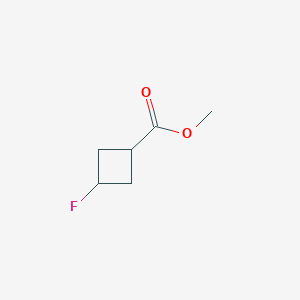

Methyl 3-fluorocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of cyclobutane carboxylate, which is a four-membered ring structure containing a carboxylate ester group and a fluorine atom attached to the third carbon of the ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of methyl 3-fluorocyclobutane-1-carboxylate typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position. The resulting fluorocyclobutanone is then esterified with methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-fluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution: Products include various substituted cyclobutane derivatives.

Reduction: The primary product is the corresponding alcohol.

Oxidation: Major products include carboxylic acids and other oxidized forms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Fluorinated compounds like methyl 3-fluorocyclobutane-1-carboxylate are crucial in pharmaceutical synthesis due to their enhanced biological properties. The incorporation of fluorine can improve solubility and lipophilicity, facilitating better drug absorption and efficacy. For instance, studies have shown that fluorinated compounds often exhibit increased membrane permeability, which is beneficial for drug delivery systems.

Case Study: Anticancer Properties

Research has indicated that this compound can induce apoptosis in cancer cell lines. A notable study demonstrated that this compound activates caspase pathways, suggesting its potential as an anticancer agent. This property is particularly relevant in developing targeted therapies for specific types of cancer.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, enabling the formation of more complex organic molecules. For example, it can be utilized in nucleophilic substitutions and other transformations to create derivatives with specific functionalities.

Table: Synthetic Pathways Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of functional groups with nucleophiles | Sulfonamides, esters |

| Reduction | Conversion to alcohols or amines | Alcohol derivatives |

| Oxidation | Formation of acids or other oxidized products | Carboxylic acids |

Biotechnology

Fungal Carboxylate Transport Studies

this compound is being investigated for its role in studying fungal carboxylate transporters. Understanding the mechanisms of carboxylic acid export through microbial membranes can enhance biotechnological production processes for bio-based carboxylates. This application is crucial for improving yield and efficiency in industrial microbiology.

Material Science

Polymer Chemistry Applications

In polymer chemistry, this compound can be employed to develop new materials with tailored properties. Its fluorinated structure can impart unique characteristics such as increased thermal stability and chemical resistance, making it suitable for high-performance applications.

Mecanismo De Acción

The mechanism of action of methyl 3-fluorocyclobutane-1-carboxylate depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the compound’s binding affinity to biological targets by forming strong interactions with proteins or enzymes. The ester group can undergo hydrolysis to release the active carboxylate form, which can interact with molecular targets such as receptors or enzymes. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3,3-difluorocyclobutane-1-carboxylate: This compound has two fluorine atoms attached to the cyclobutane ring, which can result in different chemical and biological properties compared to methyl 3-fluorocyclobutane-1-carboxylate.

Ethyl 3-fluorocyclobutane-1-carboxylate: Similar to the methyl ester, but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a single fluorine atom, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of bioactive molecules.

Actividad Biológica

Methyl 3-fluorocyclobutane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides an overview of its biological activity, including mechanisms of action, interaction profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a fluorine atom at the 3-position and an ester functional group. The presence of fluorine is significant as it can enhance the compound's binding affinity to biological targets through strong interactions with proteins or enzymes. The ester group can be hydrolyzed to release the active carboxylate form, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Binding Affinity : The fluorine atom enhances binding to specific receptors or enzymes, potentially increasing selectivity and efficacy.

- Hydrolysis : The ester group undergoes hydrolysis, releasing the carboxylate form that can interact with molecular targets.

- Structural Rigidity : The cyclobutane ring contributes to the compound's overall stability and interaction profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in oncology applications. Its structural characteristics allow it to accumulate preferentially in tumor tissues, making it a promising candidate for non-invasive imaging techniques such as positron emission tomography (PET) .

Interaction Studies

Interaction studies have shown that this compound can effectively target specific biological systems. For instance, it has been noted for its higher uptake in malignant tissues compared to normal tissues, which underscores its potential as a selective imaging agent in cancer diagnostics .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-fluorocyclobutane-1-carboxylate | C6H9FO2 | Fluorine at position 2 alters reactivity |

| Methyl 3-fluorocyclobutanecarboxylic acid | C5H7FCOOH | Contains a carboxylic acid instead of an ester |

| Methyl 3-fluorocyclobutanol | C5H9FO | Alcohol functional group changes reactivity |

This comparison highlights the unique structural features of this compound that contribute to its distinct biological activity.

Case Studies and Research Findings

Several studies have explored the application of this compound in clinical settings:

- Oncology Imaging : Research has demonstrated that this compound can serve as a radiotracer in PET imaging, particularly for detecting tumors in prostate cancer patients. Its uptake in tumor tissues was significantly higher than in normal tissues, suggesting its utility for non-invasive cancer diagnostics .

- Tumor Localization : A study indicated that this compound accumulates preferentially in malignant tissues, which enhances its potential as a selective imaging agent .

- Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound may influence cellular pathways associated with tumor growth and metabolism, although more research is needed to elucidate these mechanisms fully .

Propiedades

IUPAC Name |

methyl 3-fluorocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHXRDVUAAMVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.